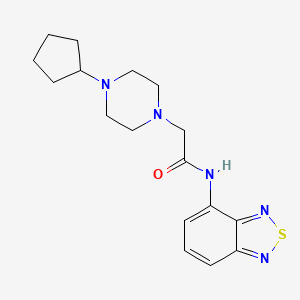![molecular formula C19H23N3O2 B4285078 N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285078.png)
N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea
描述
N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea, also known as NU7026, is a chemical compound that has gained attention in the field of scientific research due to its potential use in cancer treatment. This compound has been found to inhibit the activity of DNA-dependent protein kinase (DNA-PK), which is involved in DNA repair and cell survival pathways. In
作用机制
N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea works by inhibiting the activity of DNA-PK, which is a crucial enzyme involved in DNA repair pathways. DNA-PK is activated in response to DNA damage and is responsible for repairing double-strand breaks in DNA. By inhibiting DNA-PK, N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea prevents the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been found to have several biochemical and physiological effects on cancer cells. It induces cell cycle arrest in the G2/M phase, which prevents cancer cells from dividing and proliferating. It also induces apoptosis, which is a programmed cell death mechanism that is activated in response to cellular stress and damage. Additionally, N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been shown to sensitize cancer cells to radiation therapy and chemotherapy, leading to increased cell death.
实验室实验的优点和局限性
N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its biochemical and physiological effects. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea also has some limitations. It has been found to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. Additionally, the optimal concentration and timing of N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea treatment can vary depending on the experimental conditions, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for research on N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea. One area of interest is the development of more specific DNA-PK inhibitors that do not have off-target effects on other enzymes. Another area of interest is the combination of N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea with other cancer therapies, such as immunotherapy, to enhance the efficacy of treatment. Additionally, the use of N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea in preclinical animal models and clinical trials will be important for determining its potential as a cancer therapy.
科学研究应用
N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been extensively studied for its potential use in cancer treatment. It has been found to sensitize cancer cells to radiation therapy and chemotherapy by inhibiting DNA repair pathways. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
1-(3-methylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-3-2-4-18(13-15)21-19(23)20-17-7-5-16(6-8-17)14-22-9-11-24-12-10-22/h2-8,13H,9-12,14H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSNEDMZSPHJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-2,1,3-benzoxadiazol-4-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4285004.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4285006.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4285018.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4285019.png)

![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4285035.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-thienylmethyl)-1-piperazinyl]acetamide](/img/structure/B4285043.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide](/img/structure/B4285049.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4285051.png)
![N-[3-(methylthio)phenyl]-4-(4-pyridinylmethyl)-1-piperazinecarboxamide](/img/structure/B4285057.png)

![N-(4-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285070.png)
![N-(2-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285094.png)
![N-(2-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285100.png)